

Bodipy TR-X: An In-depth Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: *Bodipy TR-X*

Cat. No.: *B1663740*

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For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Bodipy TR-X

Bodipy TR-X is a bright, red-fluorescent dye widely utilized in biological research for fluorescently labeling a variety of molecules.^[1] Belonging to the Bodipy (boron-dipyrromethene) family of fluorophores, it is renowned for its exceptional photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and good photostability.^{[2][3]} The "TR-X" designation indicates its spectral similarity to Texas Red and the presence of a seven-atom aminohexanoyl "X" spacer. This spacer separates the fluorophore from its reactive group, minimizing potential interactions with the labeled biomolecule.

The primary application of **Bodipy TR-X** is the labeling of primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.^[1] This is typically achieved through its N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with amine groups to form stable amide bonds. Its hydrophobic nature also makes it an excellent tool for staining lipids, membranes, and other lipophilic structures within cells.^[4]

Key research applications of **Bodipy TR-X** include:

- **Fluorescence Microscopy:** Visualizing the localization and dynamics of labeled proteins, lipids, and organelles within live and fixed cells.
- **Flow Cytometry:** Quantifying labeled cells and subcellular components.

- Fluorescence Polarization Assays: Studying molecular interactions, such as antigen-antibody binding, due to its relatively long excited-state lifetime.
- Two-Photon Excitation (TPE) Microscopy: Deep-tissue imaging with reduced scattering and phototoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Bodipy TR-X** and related Bodipy dyes.

Table 1: Spectral Properties of **Bodipy TR-X**

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	588 nm	
Emission Maximum (λ_{em})	616 nm	
Molar Extinction Coefficient (ϵ)	68,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ_f)	~0.9 in methanol	
Fluorescence Lifetime (τ)	~5.4 ns in methanol	

Table 2: Influence of Solvent on Fluorescence Quantum Yield of Selected Bodipy Dyes

Solvent	Bodipy Derivative 1 (Φ_f)	Bodipy Derivative 2 (Φ_f)	Reference(s)
n-Hexane	0.19	< 0.02	
Toluene	0.22	< 0.02	
Dichloromethane	0.68	-	
Ethanol	0.61	-	
Acetonitrile	-	-	
DMSO	0.43	< 0.02	
Water (PBS)	0.042	0.012	

Table 3: Comparative Photostability of Bodipy Dyes

Dye	Relative Photostability	Key Findings	Reference(s)
Bodipy Dyes (general)	High	More stable than fluorescein dyes. Photobleaching occurs mainly from the first excited singlet state.	
Diiodinated Bodipy Dyes	Extremely High	Exhibit excellent photostability even under intense laser irradiation.	

Key Experimental Protocols

Protocol 1: Protein Labeling with Bodipy TR-X NHS Ester

This protocol outlines the steps for conjugating **Bodipy TR-X NHS** ester to a protein of interest.

Materials:

- **Bodipy TR-X NHS Ester**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., size-exclusion chromatography)
- Dialysis tubing or centrifugal ultrafiltration units

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve **Bodipy TR-X NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:**
 - Add the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification of the Labeled Protein:**
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Alternatively, perform dialysis against PBS or use centrifugal ultrafiltration devices to remove free dye.

- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 588 nm (for **Bodipy TR-X**). The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / (A_{280} - (A_{max} * CF_{280})) * \epsilon_{dye}$ where A_{max} is the absorbance at 588 nm, A_{280} is the absorbance at 280 nm, $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm, ϵ_{dye} is the molar extinction coefficient of the dye at 588 nm, and CF_{280} is the correction factor for the dye's absorbance at 280 nm.
- Storage: Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Staining of Cellular Lipids with Bodipy TR-X

This protocol describes the use of **Bodipy TR-X** to stain lipid droplets in cultured cells.

Materials:

- **Bodipy TR-X**
- Cultured cells on coverslips or in imaging dishes
- Phosphate-Buffered Saline (PBS)
- Formaldehyde (for fixed cell imaging)
- Mounting medium
- Fluorescence microscope

Procedure for Live-Cell Imaging:

- Prepare Staining Solution: Prepare a 1-5 µM working solution of **Bodipy TR-X** in PBS or serum-free culture medium from a DMSO stock solution.
- Cell Staining:
 - Wash the cells twice with PBS.

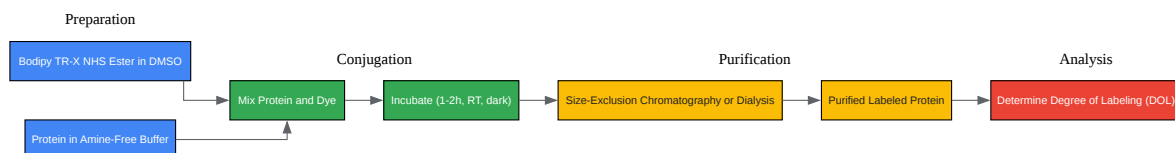
- Add the **Bodipy TR-X** staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Wash the cells three times with PBS to remove excess dye.
- Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Texas Red or similar fluorophores.

Procedure for Fixed-Cell Imaging:

- Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Add the **Bodipy TR-X** staining solution (1-5 μ M in PBS) and incubate for 20-30 minutes at room temperature, protected from light.
 - Wash the cells three times with PBS.
- Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Visualizations of Workflows and Pathways

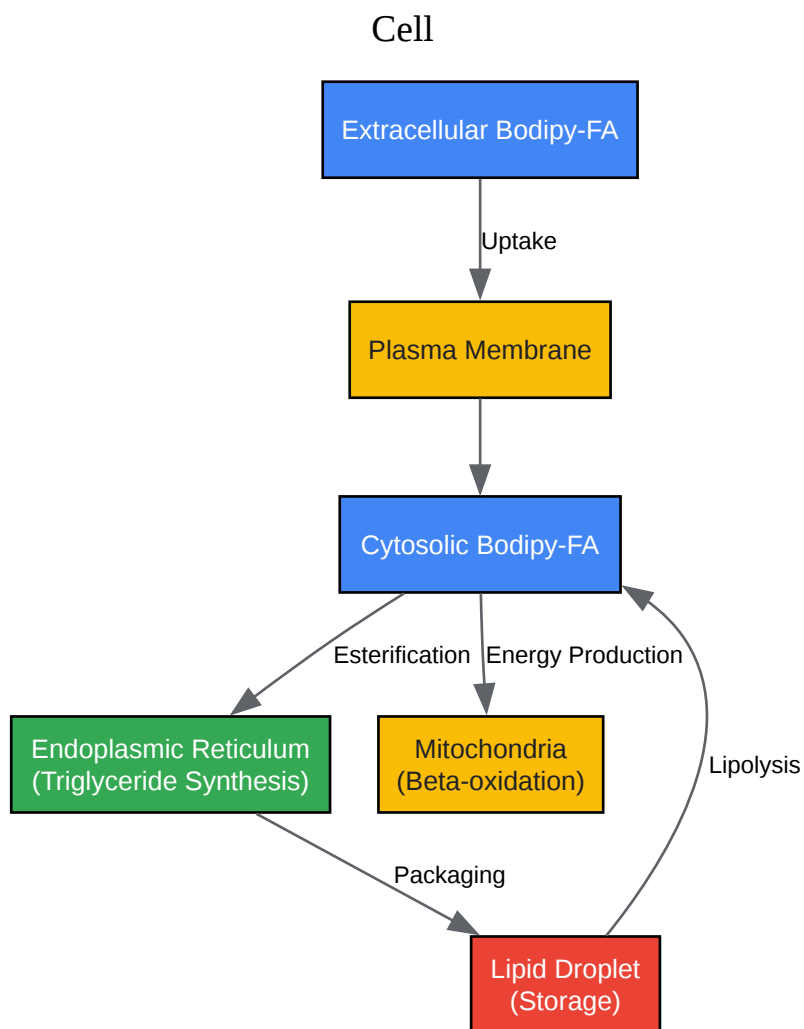
Protein Labeling and Purification Workflow



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Workflow for labeling proteins with **Bodipy TR-X NHS ester**.

Lipid Droplet Trafficking Visualization



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Visualization of lipid metabolism using a Bodipy-fatty acid analog.

Principle of Fluorescence Polarization Immunoassay

Principle of a competitive fluorescence polarization immunoassay.

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